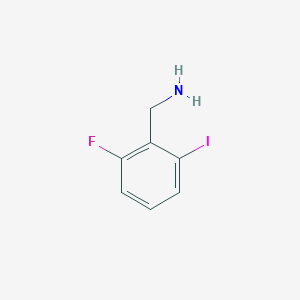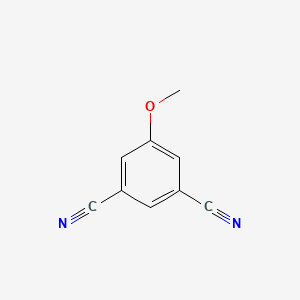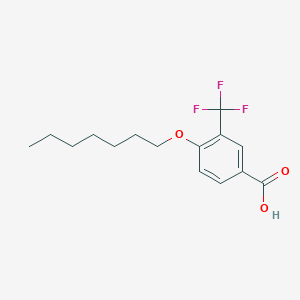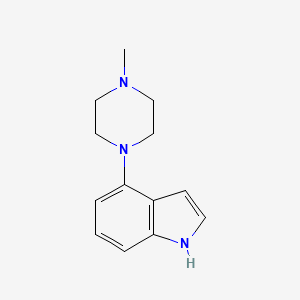![molecular formula C9H11N3O B8712647 2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8712647.png)
2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused imidazo-pyridine ring system, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo-pyridine core followed by the introduction of the methoxymethyl and methyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. For example, the α-methylation of pyridines can be achieved using a continuous flow system with Raney nickel as a catalyst .
化学反应分析
Types of Reactions
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups.
科学研究应用
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
作用机制
The mechanism of action of 2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Methoxymethyl)pyridine: Shares the methoxymethyl group but lacks the fused imidazo-pyridine ring system.
2-Methyl-5-ethylpyridine: Similar in having a methyl group but differs in the overall structure and functional groups.
Uniqueness
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine is unique due to its fused ring system, which imparts stability and reactivity. This makes it a valuable scaffold for various applications, distinguishing it from simpler pyridine derivatives.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-10-9-8(6)11-7(12-9)5-13-2/h3-4H,5H2,1-2H3,(H,10,11,12) |
InChI 键 |
ONYKGOAWXRDBGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=C1)N=C(N2)COC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
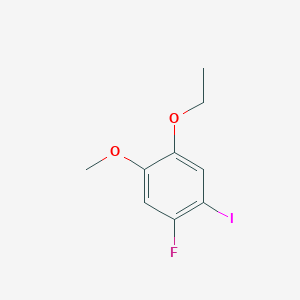
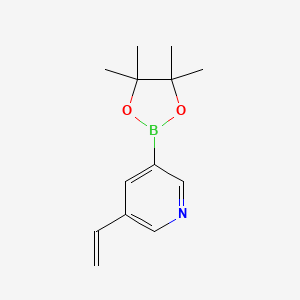
![2-(4-Bromophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B8712577.png)
![1,5-Dimethyl-5,6-dihydro-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B8712587.png)
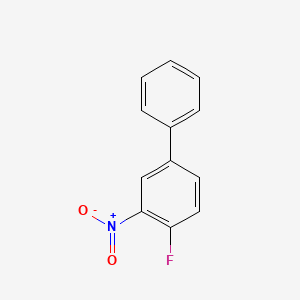
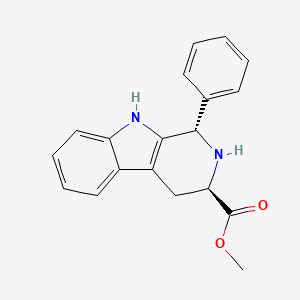
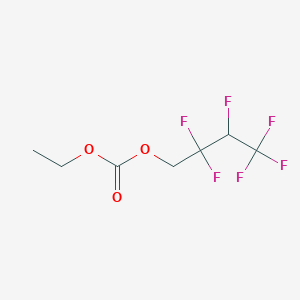
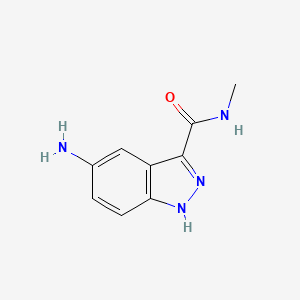
![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B8712617.png)
![Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]-](/img/structure/B8712623.png)
